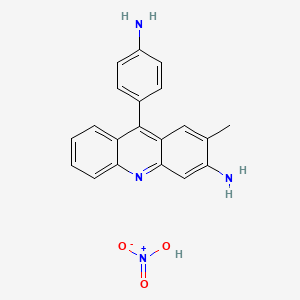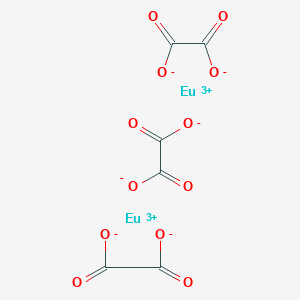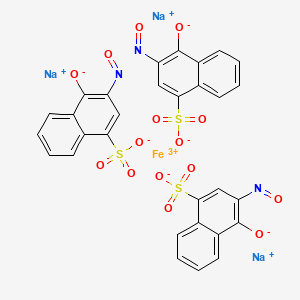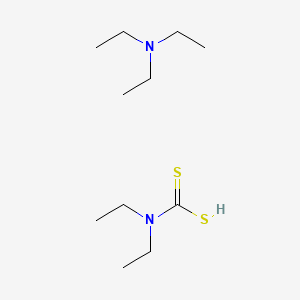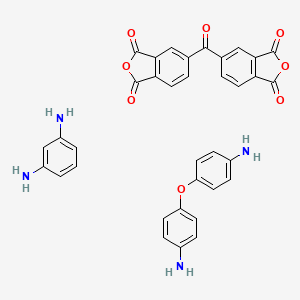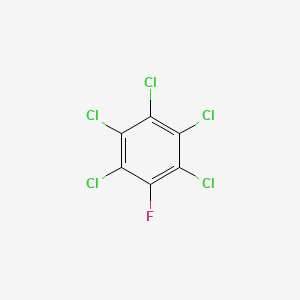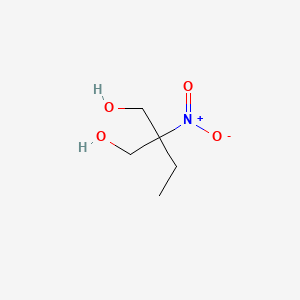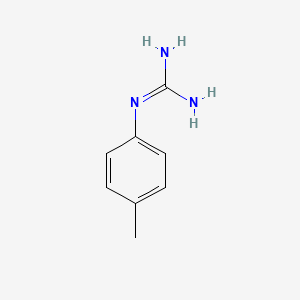
N-p-Tolyl-guanidine
Descripción general
Descripción
N-p-Tolyl-guanidine is an organic compound with the molecular formula C8H11N3 It is a derivative of guanidine, where one of the hydrogen atoms is replaced by a p-tolyl group (a benzene ring substituted with a methyl group at the para position)
Mecanismo De Acción
Target of Action
N-p-Tolyl-guanidine is a guanidine derivative, and guanidine compounds are known to interact with various biological targets . . Guanidine compounds are often involved in biochemical processes and are part of many natural products . They are also used in medicinal chemistry .
Mode of Action
Guanidine compounds, in general, are known for their diverse biological activities . For instance, some guanidine derivatives have been evaluated for their antitubercular activity . The interaction of these compounds with their targets often leads to changes in the biological functions of the targets .
Biochemical Pathways
Guanidine compounds are known to be involved in various biochemical processes . They are part of many natural products and are used in medicinal chemistry . The synthesis of guanidines often involves reactions with amines .
Result of Action
Some guanidine derivatives have been evaluated for their antitubercular activity . The effects of these compounds are often due to their interaction with their biological targets .
Action Environment
It’s known that guanidine compounds are persistent and mobile organic compounds (pmocs), which are highly soluble in water and pose a threat to water resource quality .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-p-Tolyl-guanidine can be synthesized through several methods. One common approach involves the reaction of p-toluidine with cyanamide in the presence of a base. The reaction typically proceeds as follows:
-
Reaction of p-toluidine with cyanamide:
Reagents: p-toluidine, cyanamide
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Product: this compound
-
Industrial Production Methods:
- Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-p-Tolyl-guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products:
Oxidation: Amides, nitriles
Reduction: Amines
Substitution: Various substituted guanidines
Aplicaciones Científicas De Investigación
N-p-Tolyl-guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
- N-phenyl-guanidine: Similar structure but with a phenyl group instead of a p-tolyl group.
- N-methyl-guanidine: Contains a methyl group instead of a p-tolyl group.
- N,N’-diphenyl-guanidine: Contains two phenyl groups, providing different steric and electronic properties.
Propiedades
IUPAC Name |
2-(4-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQYVFHRKFDVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328324 | |
| Record name | N-p-Tolyl-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54015-04-2 | |
| Record name | N-p-Tolyl-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)
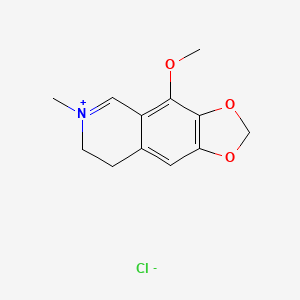
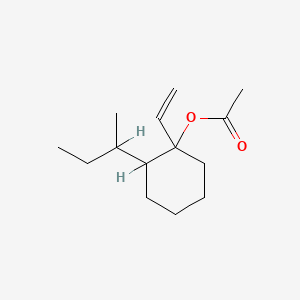
![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)
